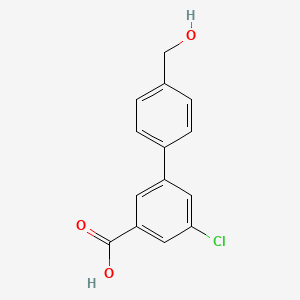

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is a chemical compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 . It is also known by its IUPAC name, 5-chloro-4’-(hydroxymethyl)[1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The InChI code for 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is 1S/C14H11ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid has a molecular weight of 262.69 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Photodecomposition of Chlorobenzoic Acids

Studies on the photodecomposition of chlorobenzoic acids, such as those conducted by Crosby and Leitis (1969), reveal the environmental fate of chlorinated aromatic compounds under UV light exposure. These findings are relevant for understanding the degradation pathways of chlorinated benzoic acids in natural waters, suggesting potential environmental implications of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid and similar substances (Crosby & Leitis, 1969).

Bioactive Phenyl Ether Derivatives

Research by Xu et al. (2017) on bioactive phenyl ether derivatives from marine-derived fungi highlights the potential of chlorinated benzoic acids and their derivatives in the discovery of new antioxidants and therapeutic agents. The study's insights into the structural features contributing to antioxidant activity can guide future research on synthesizing and evaluating derivatives of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid for bioactivity (Xu et al., 2017).

Electrochemical Cleavage of Azo Bond

Investigations into the electrochemical behavior of azo-benzoic acids, such as those by Mandić et al. (2004), offer valuable information on the reductive cleavage mechanisms of azo compounds. This knowledge is pertinent for understanding the electrochemical properties of azo derivatives of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid, potentially useful in designing electrochemical sensors or synthesis pathways (Mandić et al., 2004).

Synthesis and Industrial Applications

The synthesis and scale-up processes described by Zhang et al. (2022) for bromo-chloro-benzoic acid derivatives underline the importance of efficient synthetic routes for producing key intermediates used in pharmaceuticals. These methodologies could be adapted for synthesizing 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid, potentially serving as a precursor for various pharmaceutical compounds (Zhang et al., 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-chloro-5-[4-(hydroxymethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPVCQDOLKHJRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689117 |

Source

|

| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid | |

CAS RN |

1262005-64-0 |

Source

|

| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)